2-(3-((Dimethylamino)methyl)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIJACQWRMBMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Esterification–Alkylation Protocol
The most widely documented method involves a two-step process: (1) methyl esterification of the carboxylic acid group to enhance reactivity, followed by (2) N-methylation of the amine moiety under phase-transfer conditions. This approach, patented by CN111777520B and CN111777520A, addresses safety concerns associated with traditional reductive amination routes.
Methyl Esterification
The starting material, 3-(aminomethyl)phenylacetic acid, undergoes esterification using thionyl chloride (SOCl₂) and methanol. This step converts the carboxylic acid into its methyl ester derivative, protecting the acidic proton and improving solubility for subsequent reactions. Typical conditions involve refluxing at 50–70°C for 10–14 hours.
Reaction Scheme:
N-Methylation via Phase-Transfer Catalysis
The methyl ester intermediate reacts with an N-methylating agent (e.g., trimethyl phosphate) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., KOH). The reaction proceeds under inert gas (Ar) at 80°C for 6 hours, achieving quantitative dimethylation.
Key Conditions:
-
Catalyst: Tetrabutylammonium bromide (0.4 mmol per 10 mmol substrate)
-
Methylating Agent: Trimethyl phosphate (4:1 molar ratio relative to substrate)
-
Temperature: 80°C
-
Yield: >80%
Reaction Scheme:
Ester Hydrolysis
The final step involves saponification of the methyl ester using aqueous NaOH or HCl to regenerate the carboxylic acid functionality.
Representative Procedure:
The methyl ester (1.65 g, 10 mmol) is stirred with 2N HCl (30 mL) at 25°C for 4 hours. After neutralization and extraction, the product is purified via silica gel chromatography (ethyl acetate/petroleum ether).
Comparative Analysis of Methylating Agents
The choice of N-methylating agent significantly impacts reaction efficiency and safety. Traditional methods using formaldehyde and sodium cyanoborohydride (NaBH₃CN) pose risks due to formaldehyde’s carcinogenicity and NaBH₃CN’s flammability. In contrast, trimethyl phosphate offers a safer alternative, enabling reactions under mild conditions without compromising yield.
Table 1: Methylating Agent Performance Comparison
| Agent | Safety Profile | Reaction Time | Yield (%) |
|---|---|---|---|
| Formaldehyde/NaBH₃CN | High risk | 1 hour | 70–75 |
| Trimethyl phosphate | Low risk | 6 hours | 80–85 |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
The product’s structure is confirmed by ¹H NMR spectroscopy. For methyl 2-(3-((dimethylamino)methyl)phenyl)acetate:
-
δ 7.18 (dt, 2H): Aromatic protons
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δ 6.65 (m, 2H): Aromatic protons adjacent to the dimethylamino group
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δ 3.55 (t, 2H): –CH₂–COOCH₃
-
δ 3.00 (s, 6H): N(CH₃)₂
Molecular Properties
Molecular Formula: C₁₁H₁₅NO₂
Molecular Weight: 193.24 g/mol
CAS Registry Number: 2514927-99-0
Applications in Medicinal Chemistry
2-(3-((Dimethylamino)methyl)phenyl)acetic acid serves as a precursor for isotopically labeled derivatives and bioactive molecules. Its methyl ester variant is particularly valuable in prodrug design due to enhanced membrane permeability .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Dimethylamino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to the dimethylamine moiety, which enhances its interaction with biological systems. Research indicates that derivatives of dimethylaminophenylacetic acid can function as:
- Antimicrobial agents : Studies have shown that compounds with similar structures demonstrate significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Analgesics : The compound is structurally related to Tramadol, a well-known analgesic used for managing moderate to severe pain. Its mechanism involves modulation of pain pathways in the central nervous system, making it a candidate for further analgesic development .
Synthetic Pathways
The synthesis of 2-(3-((Dimethylamino)methyl)phenyl)acetic acid can be achieved through various methods, including:
- Grignard reactions : This method allows for the introduction of the dimethylaminomethyl group onto the phenyl ring, facilitating the creation of the desired acetic acid derivative .
- Catalytic processes : Recent studies highlight the use of DMFDMA (dimethylformamide dimethyl acetal) as a catalyst in synthesizing related compounds, showcasing the versatility of synthetic strategies available for this class of molecules .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various domains:
- Cancer treatment : Compounds with similar structures have been investigated for their anticancer properties, targeting specific biochemical pathways involved in tumor growth and metastasis. This suggests that this compound could be evaluated for similar effects .
- Drug delivery systems : The compound's ability to modulate biological interactions makes it a candidate for use in drug delivery systems, enhancing the bioavailability and efficacy of other therapeutic agents .
Case Studies and Research Findings
A review of literature reveals several case studies that document the applications and efficacy of dimethylaminophenylacetic acid derivatives:
Mechanism of Action
The mechanism of action of 2-(3-((Dimethylamino)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The phenylacetic acid moiety may also play a role in modulating biological activity through its interaction with cellular pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Phenylacetic Acid Derivatives
| Compound | Substituent Position & Type | Molecular Weight (g/mol) | logP (Predicted) | Key Application |
|---|---|---|---|---|
| This compound | C3: -CH₂N(CH₃)₂ | 179.22 | 1.2 | Pharmaceutical research |
| 2-(4-(Dimethylamino)phenyl)acetic acid | C4: -N(CH₃)₂ | 179.22 | 0.9 | Synthetic intermediate |
| 2-(3-(Trifluoromethyl)phenyl)acetic acid | C3: -CF₃ | 194.15 | 2.5 | Agrochemicals |
| [3-Benzoyl-2-(dimethylamino)phenyl]acetic acid | C2: -N(CH₃)₂; C3: -COC₆H₅ | 283.33 | 2.8 | Drug discovery |
Table 2: Reaction Yields of Selected Analogs
Biological Activity
2-(3-((Dimethylamino)methyl)phenyl)acetic acid, a compound characterized by its unique chemical structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and interactions with biological systems.
Chemical Structure and Properties
The compound's molecular formula is C12H17N O2, with a molecular weight of approximately 219.27 g/mol. Its structure features a dimethylamino group attached to a phenyl ring and an acetic acid moiety, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Analgesic Activity : The compound may provide pain relief through modulation of pain pathways, potentially acting on opioid receptors or other pain-related targets.
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties against specific fungal strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes in the body. The dimethylamino group enhances the compound's binding affinity to various biological targets, allowing it to modulate biochemical pathways effectively.
Synthesis Methods
Synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Direct alkylation of phenylacetic acid derivatives with dimethylamine.
- Condensation Reactions : Utilizing coupling reactions that involve amines and carboxylic acids under controlled conditions to yield the desired product.
Case Studies and Research Findings
Recent studies have evaluated the compound's biological activity through various in vitro tests:
- Antibacterial Testing : In vitro evaluations revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antifungal Activity : The compound was also tested against fungal strains like Candida albicans, showing promising antifungal activity with MIC values indicating effective inhibition.
Table 2: Case Study Results
| Test Organism | MIC Value (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.0195 | Antibacterial |
| Escherichia coli | 0.0048 | Antibacterial |
| Candida albicans | 0.007 | Antifungal |
Q & A
Basic: What are the key considerations for synthesizing 2-(3-((Dimethylamino)methyl)phenyl)acetic acid?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate Formation : React 3-(bromomethyl)phenylacetic acid with dimethylamine under nucleophilic substitution conditions. Dimethylamine acts as the nucleophile, displacing the bromide to form the dimethylamino-methyl intermediate.
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate intermediates.
Acid Activation : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to prevent side reactions, followed by deprotection using alkaline hydrolysis (e.g., NaOH/ethanol) .
Key Parameters :
- Solvent choice (e.g., dichloromethane or ethanol) to control reaction kinetics.
- Temperature (room temperature to 60°C) to balance reaction rate and byproduct formation.
Basic: Which analytical methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 3.6–3.8 ppm (methylene bridge), and δ 7.2–7.5 ppm (aromatic protons).
- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm, dimethylamino carbons at ~40–45 ppm .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ion matching the molecular weight (C₁₁H₁₅NO₂: 193.24 g/mol).
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced: How do temporal effects influence the compound’s stability in vitro?
Answer:
- Degradation Pathways :
- Hydrolysis of the dimethylamino group under acidic conditions (pH < 4) generates formaldehyde and secondary amines.
- Oxidative degradation in the presence of ROS (e.g., in cell culture media) forms quinone-like byproducts .
- Mitigation Strategies :
- Store at −20°C in anhydrous DMSO or ethanol to minimize hydrolysis.
- Use antioxidants (e.g., ascorbic acid) in biological assays to reduce oxidation .
Data Table :
| Condition (pH, Temp) | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7.4, 25°C | 30 | None detected |
| pH 3.0, 37°C | 7 | Formaldehyde |
| pH 7.4 + H₂O₂ (1 mM) | 2 | Quinone derivatives |
Advanced: What mechanisms underlie its interaction with dihydrofolate reductase (DHFR)?
Answer:
- Binding Mode : Molecular docking studies suggest the dimethylamino group forms hydrogen bonds with DHFR’s active-site residues (e.g., Asp27 and Leu22). The phenylacetic acid moiety engages in hydrophobic interactions with Phe34 .
- Functional Impact : Competitive inhibition of folate binding, reducing tetrahydrofolate synthesis (IC₅₀ ~2.5 μM in MCF-7 cells) .
Experimental Design :
Enzyme Assays : Use recombinant DHFR with NADPH and dihydrofolate to measure inhibition kinetics.
Cellular Studies : Validate via folate-depletion assays (e.g., reduced thymidylate synthase activity in HePG-2 cells) .
Advanced: How does structural modification of the phenylacetic acid moiety affect bioactivity?
Answer:
- Substitution Effects :
- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance DHFR inhibition but reduce solubility.
- Methyl groups (e.g., 3,5-dimethylphenyl) improve metabolic stability by sterically blocking cytochrome P450 oxidation .
- Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications.
- Compare logP (octanol/water) and IC₅₀ values to establish structure-activity relationships (SAR) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation :
- Use fume hoods to avoid inhalation (respiratory irritant).
- Wear nitrile gloves; the carboxylic acid group can cause skin irritation (LD₅₀ > 2000 mg/kg in rats) .
- First Aid :
- Eye exposure: Rinse with water for 15+ minutes.
- Ingestion: Administer activated charcoal (1 g/kg) .
Advanced: What are the limitations of current pharmacological models for studying this compound?
Answer:
- In Vivo vs. In Vitro Discrepancies :
- Poor bioavailability (<20% in rodents) due to rapid glucuronidation of the carboxylic acid group.
- Use prodrug strategies (e.g., ethyl ester derivatives) to improve absorption .
- Model Recommendations :
- Employ CRISPR-edited DHFR knockdown models to isolate target-specific effects.
- Use microdialysis in pharmacokinetic studies to monitor brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
